(R)-1-(2-fluoro-6-methoxyphenyl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1R)-1-(2-fluoro-6-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1 |
InChI Key |
QGRDJSQLAIQQNL-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1F)OC)N |
Canonical SMILES |
CC(C1=C(C=CC=C1F)OC)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 1 2 Fluoro 6 Methoxyphenyl Ethanamine
Asymmetric Synthesis Strategies
Chemical catalysis offers powerful tools for the enantioselective synthesis of chiral amines. These strategies often rely on the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, making them highly efficient and atom-economical.
Catalytic asymmetric reductive amination (ARA) represents one of the most direct and efficient routes to chiral amines from readily available ketones. researchgate.net This one-step process involves the reaction of a ketone, in this case, 2-fluoro-6-methoxyacetophenone, with an ammonia (B1221849) source and a reducing agent in the presence of a chiral catalyst. Transition metal-catalyzed direct asymmetric reductive amination (DARA) using transition metal hydrides is a particularly straightforward approach. acs.org
The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then stereoselectively reduced by the chiral catalyst. Ruthenium, iridium, and rhodium complexes featuring chiral ligands are commonly employed. For instance, a catalyst system of Ru(OAc)₂ paired with a chiral BINAP ligand has been shown to be effective for the DARA of various ketone substrates, including heteroaromatic ketones, using ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source under hydrogen gas pressure. researchgate.net The development of novel, stable ruthenium catalysts that can be prepared from commercially available reagents has facilitated access to key chiral primary amines. acs.org
Table 1: Representative Results for Asymmetric Reductive Amination of Ketones Data based on analogous reactions reported in the literature.
| Catalyst System | Ketone Substrate | Amine Source | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-methoxypyridine | (NH₄)₂SO₄ | >99 | >99.9 |
| Ir/Phosphoramidite Complex | Aromatic Ketones | NH₄OAc | High | High |
This methodology's efficiency is contingent on suppressing the competing reduction of the ketone to the corresponding alcohol. Careful selection of the catalyst, ligand, and reaction conditions is crucial to favor the amination pathway and achieve high enantioselectivity. researchgate.net
Asymmetric hydrogenation is a robust and widely used method for producing chiral compounds. In the context of synthesizing (R)-1-(2-fluoro-6-methoxyphenyl)ethanamine, this strategy typically involves the asymmetric hydrogenation of a pre-formed prochiral imine, derived from 2-fluoro-6-methoxyacetophenone. This two-step approach allows for the independent optimization of both imine formation and the subsequent hydrogenation.
The key to this method's success lies in the chiral ligand, which coordinates to a metal center (commonly rhodium, ruthenium, or iridium) to create a chiral environment. researchgate.net This chiral catalyst complex then directs the delivery of hydrogen to one face of the C=N double bond, leading to the preferential formation of one enantiomer. A diverse array of chiral ligands, including bidentate phosphines (e.g., BINAP derivatives) and N,P-ligands, have been developed and proven highly effective. nih.govnih.gov For example, iridium-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of chiral 1,2-fluorohydrins from fluorinated allylic alcohols, demonstrating the utility of such catalysts for fluorinated substrates. rsc.org
The choice of ligand is critical, as its structure dictates the enantioselectivity and activity of the catalyst. Rationally designed ligands have been shown to yield excellent enantiomeric excesses across a broad range of substrates. nih.gov
The quest for more efficient, selective, and sustainable catalysts is a continuous effort in organic synthesis. Recent advancements have introduced novel catalyst systems applicable to the enantioselective formation of chiral amines.
One area of development is in the design of new chiral ligands. For instance, chiral monodentate phosphine (B1218219) ligands, such as XuPhos, have been successfully used with iridium for the direct asymmetric reductive amination of ketones, providing a range of chiral tertiary amines with high efficiency and enantioselectivity. rsc.org Another innovation is the development of highly stable and easily prepared catalysts, such as a Ru(2-hydroxynicotinate)₂{(R)-binap} complex, which is resistant to air and moisture, simplifying its handling and application in large-scale synthesis. acs.org
Beyond traditional metal catalysis, metal-free systems are emerging as an environmentally benign alternative. Chiral Frustrated Lewis Pairs (CFLPs), for example, have been incorporated into covalent organic frameworks to create heterogeneous catalysts capable of promoting asymmetric olefin hydrogenation. unt.edu While their application to imine reduction is still developing, these systems represent a promising future direction for asymmetric catalysis.
Biocatalytic Approaches
Biocatalysis utilizes enzymes, nature's catalysts, to perform chemical transformations. This approach offers several advantages, including exceptional selectivity (chemo-, regio-, and stereo-), mild reaction conditions (ambient temperature and pressure, neutral pH), and a reduced environmental footprint, aligning with the principles of green chemistry. ethernet.edu.etmdpi.com
Transaminase (TA) enzymes, also known as aminotransferases, are particularly well-suited for the synthesis of chiral amines. scispace.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or alanine) to a carbonyl acceptor (a ketone or aldehyde). nih.govmdpi.com For the synthesis of this compound, a prochiral ketone, 2-fluoro-6-methoxyacetophenone, serves as the amine acceptor.
The use of an (R)-selective ω-transaminase (ω-TA) can, in principle, lead to a theoretical yield of 100% of the desired (R)-enantiomer with very high optical purity. mdpi.com The reaction is often reversible, and strategies to drive the reaction to completion, such as using a large excess of the amine donor or removing the ketone byproduct, are commonly employed. mdpi.com The synthesis of a key intermediate for the anti-diabetic drug Sitagliptin, which also involves a fluorinated chiral amine, stands as a landmark industrial application of transaminase technology. scispace.commdpi.com
While thousands of transaminases exist in nature, finding an enzyme with high activity and selectivity for a specific non-natural substrate like 2-fluoro-6-methoxyacetophenone often requires a systematic approach. The first step is typically screening a diverse library of existing transaminases to identify a "hit" with at least some level of the desired activity. nih.gov
Once a suitable starting enzyme is identified, protein engineering techniques are employed to enhance its properties. frontiersin.org This can involve:
Directed Evolution: This process mimics natural evolution in the laboratory. It involves creating libraries of mutant enzymes through random mutagenesis, followed by high-throughput screening to identify variants with improved characteristics (e.g., higher activity, better stability, or enhanced enantioselectivity). This cycle is repeated over several rounds to accumulate beneficial mutations. uni-greifswald.de A prominent example involved 11 rounds of evolution to develop a robust transaminase for the synthesis of sitagliptin, resulting in a variant with 27 mutations that could function under harsh industrial conditions (high substrate concentration, temperature, and presence of co-solvents). frontiersin.org
Rational Design: This approach uses knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations in the active site. By modifying amino acid residues that interact with the substrate, it is possible to improve how the substrate fits, thereby enhancing conversion rates and enantioselectivity. researchgate.net
These engineering efforts can transform a modestly active enzyme into a highly efficient and robust biocatalyst tailored for a specific industrial process. frontiersin.org
Table 2: Illustrative Impact of Protein Engineering on Transaminase Performance Conceptual data based on published engineering studies.
| Enzyme Variant | Key Mutation(s) | Substrate Tolerance | Co-Solvent Tolerance (DMSO) | Relative Activity (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| Wild Type | - | Low | <10% | 100 | 92.5% |
| Round 3 Mutant | V67A, F113L | Moderate | 25% | 450 | 98.0% |
| Round 7 Mutant | V67A, F113L, I234M | High | 40% | 1,200 | >99.5% |
Through these advanced chemical and biocatalytic methodologies, the synthesis of this compound can be achieved with high efficiency and exceptional enantiomeric purity, meeting the stringent demands of the pharmaceutical industry.
Transaminase-Mediated Synthesis
Process Intensification through Crystallization-Assisted Biocatalysis
Process intensification in biocatalysis aims to enhance reaction efficiency, yield, and product purity while minimizing waste and operational complexity. One powerful strategy is the integration of biocatalysis with in-situ product crystallization. This technique, often referred to as crystallization-assisted biocatalysis or reactive crystallization, can overcome thermodynamic equilibria limitations and product inhibition, which are common challenges in enzymatic reactions.
In the context of synthesizing chiral amines like this compound via transaminase-catalyzed reactions, the product amine can inhibit the enzyme at higher concentrations, and the reaction equilibrium may be unfavorable. By selecting a suitable resolving agent that forms a sparingly soluble salt with the target enantiomer, the product is continuously removed from the solution as it is formed. This shifts the reaction equilibrium towards the product side, allowing for higher conversions and product concentrations.
A conceptualized process for the synthesis of a similar chiral amine, (R)-β-methylphenethylamine, through a dynamic kinetic resolution (DKR) coupled with in-situ product crystallization (ISPC) has been demonstrated to achieve high concentrations (up to 250 mM) and excellent enantiomeric excess (up to 99%). This approach utilizes a transaminase to convert a prochiral ketone in the presence of an amine donor. As the (R)-amine is produced, it selectively crystallizes with a chiral acid, effectively pulling the equilibrium and driving the reaction to completion.
Table 1: Illustrative Data for Crystallization-Assisted Biocatalytic Synthesis of a Chiral Amine
| Parameter | Value |
| Substrate | 2-Phenylpropanal |
| Biocatalyst | Transaminase from Ruegeria pomeroyi |
| Resolution Type | Dynamic Kinetic Resolution (DKR) |
| In-situ Crystallization | Yes |
| Product | (R)-β-methylphenethylamine |
| Final Concentration | up to 250 mM |
| Enantiomeric Excess (ee) | up to 99% |
Note: This data is for a structurally similar amine and illustrates the potential of the technique.
Lipase-Catalyzed Kinetic Resolution
Lipases are versatile enzymes widely employed in organic synthesis for the kinetic resolution of racemic compounds, including amines and alcohols. Kinetic resolution relies on the differential rate of reaction of the two enantiomers with the enzyme. In the case of a racemic amine, a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acylated amine from the unreacted amine.
The efficiency of a lipase-catalyzed kinetic resolution is determined by the enantioselectivity (E-value) of the enzyme for a particular substrate. A high E-value signifies a large difference in the reaction rates of the two enantiomers, leading to high enantiomeric excess of both the product and the remaining substrate. The choice of lipase, acyl donor, and solvent are critical parameters that need to be optimized for a successful resolution.
For the resolution of primary amines like 1-(2-fluoro-6-methoxyphenyl)ethanamine, lipases such as Candida antarctica lipase B (CALB) and lipases from Pseudomonas species have shown great utility. Various acyl donors can be employed, with alkyl methoxyacetates often providing good results in the dynamic kinetic resolution of primary amines.
Table 2: Representative Lipases and Acyl Donors for the Kinetic Resolution of Chiral Amines
| Lipase Source | Acyl Donor | Solvent | Typical Substrate | Reference |
| Candida antarctica Lipase B (CALB) | Isopropyl methoxyacetate | Toluene | 1-Phenylethylamine | nih.gov |
| Pseudomonas cepacia Lipase | Ethyl acetate | Diisopropyl ether | 1-(1-Naphthyl)ethanol | N/A |
| Pseudomonas fluorescens Lipase | Vinyl acetate | Tetrahydrofuran | trans-Flavan-4-ol | chemrxiv.org |
Microorganism-Based Biotransformations
Whole-cell biotransformations offer a practical and cost-effective alternative to the use of isolated enzymes. The necessary enzymes and cofactors are contained within the microbial cells, which can be used in either a growing or resting state. A key application of microorganisms in the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-fluoro-6-methoxyacetophenone.
A wide variety of microorganisms, including yeasts and bacteria, possess oxidoreductases that can catalyze the reduction of ketones to chiral alcohols with high enantioselectivity. The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) is dependent on the specific enzymes present in the microorganism, which often follow Prelog's rule. Subsequent chemical steps can then be used to convert the chiral alcohol to the desired amine. Alternatively, some microorganisms contain transaminases that can directly convert the ketone to the amine.
Screening of different microbial strains is crucial to identify a biocatalyst with high activity and selectivity for the target substrate. For instance, various strains of Candida, Pichia, and Saccharomyces have been successfully used for the enantioselective reduction of substituted acetophenones. researchgate.net
Table 3: Examples of Microorganism-Based Reduction of Substituted Acetophenones
| Microorganism | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield |
| Debaryomyces hansenii P1 | 3-Methoxy acetophenone | (R)-1-(3-methoxyphenyl) ethanol | >99% | 82% yield |
| Candida zeylanoides P1 | 4-Nitro acetophenone | (S)-1-(4-nitrophenyl) ethanol | >99% | 89% yield |
| Pichia methanolica SC 13825 | 2-Bromo-4-fluoro acetophenone | (S)-1-(2-bromo-4-fluorophenyl)ethanol | 99% | >90% yield |
Chiral Resolution Techniques
Chiral resolution remains a widely used and practical approach for obtaining enantiomerically pure compounds on both laboratory and industrial scales. These methods involve the separation of a racemic mixture into its constituent enantiomers.
Diastereomeric Salt Formation with Chiral Acids
The formation of diastereomeric salts is a classical and robust method for the resolution of racemic amines. This technique involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, particularly solubility, these diastereomeric salts can be separated by fractional crystallization.
The success of this method hinges on the selection of an appropriate chiral resolving agent and crystallization solvent. Common chiral acids used for the resolution of amines include tartaric acid, mandelic acid, and their derivatives. researchgate.netnih.gov The efficiency of the resolution can be optimized by screening a variety of chiral acids and solvents to find a combination that provides a significant difference in the solubility of the two diastereomeric salts. After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base.
Table 4: Common Chiral Acids for the Resolution of Racemic Amines
| Chiral Resolving Agent | Chemical Class |
| (R,R)-Tartaric acid | Dicarboxylic acid |
| (S)-Mandelic acid | α-Hydroxy acid |
| (1R)-(-)-10-Camphorsulfonic acid | Sulfonic acid |
| N-Acetyl-L-phenylalanine | Amino acid derivative |
| O,O'-Dibenzoyl-L-tartaric acid | Tartaric acid derivative |
Preparative Chiral Chromatography for Enantiomeric Separation
Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and, thus, separation. This method is particularly useful for obtaining high-purity enantiomers and for cases where crystallization-based methods are ineffective.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including primary amines. The choice of the mobile phase, which typically consists of a mixture of an alkane (e.g., heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is critical for achieving good separation. The separation can be performed in either normal-phase or polar organic mode. For scaling up to a preparative scale, factors such as column loading and solvent consumption need to be carefully optimized.
Table 5: Chiral Stationary Phases for the Separation of Primary Amines
| Chiral Stationary Phase (CSP) | Type | Typical Mobile Phase |
| Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Polysaccharide-based | Heptane/Isopropanol |
| Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | Polysaccharide-based | Heptane/Ethanol |
| Larihc® CF6-P (Isopropyl-carbamate functionalized cyclofructan 6) | Cyclofructan-based | Acetonitrile/Methanol |
Stereochemical Characterization and Absolute Configuration Elucidation of R 1 2 Fluoro 6 Methoxyphenyl Ethanamine
Spectroscopic Methods for Chiral Analysis
The assignment of the absolute configuration of (R)-1-(2-fluoro-6-methoxyphenyl)ethanamine relies on chiroptical spectroscopic methods that are sensitive to the spatial arrangement of atoms. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed information about the stereochemistry of the molecule in solution. The VCD spectrum is highly sensitive to the molecule's conformation, making it a powerful tool for absolute configuration assignment when combined with quantum chemical calculations.
The experimental VCD spectrum of this compound would be acquired by dissolving the sample in a suitable deuterated solvent, such as deuterochloroform (CDCl₃), to minimize solvent interference in the mid-infrared region. The spectrum is typically recorded over the range of 4000 to 800 cm⁻¹. The interpretation of the VCD spectrum involves analyzing the signs (positive or negative) and intensities of the observed bands, which correspond to the vibrational modes of the molecule. For this compound, characteristic bands would be expected for the N-H bending, C-H stretching and bending, and the aromatic C-C stretching vibrations. The specific pattern of positive and negative VCD bands serves as a unique fingerprint of the (R)-enantiomer.
To assign the absolute configuration, the experimental VCD spectrum is compared to a theoretically predicted spectrum for a known configuration (e.g., the R configuration). This computational prediction is typically performed using Density Functional Theory (DFT) at a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). The process involves:
Conformational Search: Identifying all low-energy conformers of this compound, as the observed spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.
Geometry Optimization and Frequency Calculation: For each conformer, the geometry is optimized, and the vibrational frequencies and VCD intensities are calculated.
Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their calculated Boltzmann populations to generate the final predicted VCD spectrum.
A good agreement between the experimental and the calculated spectrum for the (R)-configuration confirms the absolute stereochemistry of the sample.
Table 1: Representative VCD Data for a Chiral Phenylethylamine Derivative (Note: This is illustrative data as specific experimental data for this compound is not publicly available.)
| Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (R)-enantiomer | Vibrational Assignment |
|---|---|---|---|
| 2975 | +2.5 | +2.8 | Asymmetric CH₃ Stretch |
| 2930 | -1.8 | -2.1 | Symmetric CH₃ Stretch |
| 1605 | +5.3 | +6.0 | Aromatic C=C Stretch |
| 1450 | -4.1 | -4.5 | CH₃ Bend |
| 1370 | +3.7 | +3.9 | CH Bend |
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. The resulting spectrum is characteristic of the molecule's stereochemistry and is particularly sensitive to the spatial arrangement of chromophores. In this compound, the substituted benzene (B151609) ring acts as the primary chromophore. The electronic transitions of this ring system give rise to characteristic Cotton effects in the ECD spectrum. Similar to VCD, the experimental ECD spectrum is compared with the spectrum predicted by quantum chemical calculations (typically Time-Dependent DFT) to determine the absolute configuration.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR spectroscopy cannot distinguish between enantiomers, advanced techniques using chiral auxiliaries or shift reagents can be employed for the stereochemical analysis of this compound.
The addition of a chiral auxiliary or a chiral shift reagent to a solution of a racemic or enantiomerically enriched sample of 1-(2-fluoro-6-methoxyphenyl)ethanamine leads to the formation of diastereomeric complexes or adducts. These diastereomers have different NMR spectra, allowing for the differentiation and quantification of the enantiomers.
Chiral Derivatizing Agents (CDAs): The amine functionality of the target molecule can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric amides. The ¹H and ¹⁹F NMR spectra of these diastereomers will exhibit distinct chemical shifts, particularly for the protons and fluorine atoms near the stereocenter. Analysis of these chemical shift differences (Δδ) can be used to determine the absolute configuration.
Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs): These reagents, such as Pirkle's alcohol or lanthanide-based chiral complexes, form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction induces chemical shift differences in the NMR spectrum, allowing for the determination of enantiomeric purity. The magnitude and direction of the induced shifts can sometimes be correlated with the absolute configuration.
Table 2: Illustrative ¹H NMR Data for Diastereomeric Amides of a Chiral Amine with Mosher's Acid (Note: This is representative data as specific experimental data for the Mosher's amides of this compound is not publicly available.)
| Proton | Chemical Shift (ppm) of (R,R)-diastereomer | Chemical Shift (ppm) of (S,R)-diastereomer | Δδ (δS - δR) |
|---|---|---|---|
| Methine (CH-N) | 4.85 | 4.95 | +0.10 |
| Methyl (CH₃) | 1.52 | 1.48 | -0.04 |
| Methoxy (B1213986) (OCH₃) | 3.80 | 3.82 | +0.02 |
Stereochemical Assignment through Multidimensional NMR Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multidimensional techniques, serves as a powerful tool for the stereochemical assignment of chiral molecules in solution. While standard one-dimensional NMR can confirm the connectivity of a molecule, it often falls short in differentiating between enantiomers. To overcome this, chiral derivatizing agents (CDAs) are employed to convert the enantiomeric amine into a mixture of diastereomers. These diastereomers, having different physical properties, will exhibit distinct chemical shifts in their NMR spectra, allowing for the determination of the absolute configuration of the original amine.
A common strategy involves the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, which reacts with the amine to form diastereomeric amides. The analysis of the ¹H and ¹⁹F NMR spectra of these amides can reveal the spatial arrangement of the substituents around the stereocenter.
Another effective method utilizes α-fluorinated phenylacetic phenylselenoester (FPP) as a chiral derivatizing agent. frontiersin.orgnih.gov Reaction of the amine with both enantiomers of the CDA produces two corresponding diastereomeric amides. frontiersin.orgnih.gov A comparison of the ¹⁹F NMR chemical shift differences between these diastereomers, supported by Density Functional Theory (DFT) calculations, provides a reliable method for assigning the absolute configuration. frontiersin.orgnih.gov
The following table illustrates hypothetical ¹⁹F NMR data that would be obtained from the derivatization of this compound with (R)- and (S)-FPP.
| Diastereomer | ¹⁹F Chemical Shift (δ, ppm) of FPA moiety | Δδ (δ_R - δ_S_) (ppm) |
| Amide from (R)-amine and (R)-FPP | -165.2 | |
| Amide from (R)-amine and (S)-FPP | -165.8 | +0.6 |
| FPA = Fluorophenylacetyl | ||
| Hypothetical data for illustrative purposes |
In addition to chemical shift differences, Nuclear Overhauser Effect (NOE) based techniques, such as NOESY and ROESY, can provide through-space correlations between protons, offering insights into the preferred conformation of the diastereomeric derivatives and further supporting the stereochemical assignment.
X-ray Crystallography for Definitive Absolute Configuration Determination
While NMR techniques are invaluable for in-solution analysis, X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a chiral molecule in the solid state. nsf.gov This method provides a precise three-dimensional map of the electron density within a single crystal, allowing for the direct visualization of the atomic arrangement.
To perform X-ray crystallography on this compound, it is often necessary to prepare a crystalline salt or derivative. This is because the parent amine may be a liquid or may not readily form high-quality crystals. Reaction with a suitable chiral acid, such as tartaric acid or mandelic acid, can yield a diastereomeric salt that is more amenable to crystallization.
The resulting crystal is then subjected to X-ray diffraction analysis. The diffraction pattern is used to solve the crystal structure, and the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. nih.gov The Flack parameter, derived from the crystallographic data, is a critical indicator of the correctness of the assigned absolute stereochemistry; a value close to zero for a given enantiomer confirms the assignment.
Below is a table of hypothetical crystallographic data for a salt of this compound.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.5, 12.3, 15.1 |
| α, β, γ (°) | 90, 90, 90 |
| Flack Parameter | 0.02(3) |
| Hypothetical data for illustrative purposes |
Computational and Theoretical Investigations of R 1 2 Fluoro 6 Methoxyphenyl Ethanamine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a framework to predict a wide array of molecular properties. For a chiral molecule like (R)-1-(2-fluoro-6-methoxyphenyl)ethanamine, DFT studies would be invaluable in elucidating its fundamental chemical and physical characteristics.
Conformational Analysis and Energy Landscapes
A thorough conformational analysis is critical to understanding the three-dimensional structure and flexibility of a molecule. For this compound, this would involve rotating the key single bonds—specifically the C-C bond of the ethylamine (B1201723) side chain and the C-O bond of the methoxy (B1213986) group—to map out the potential energy surface. This process identifies the various stable conformers (local minima) and the transition states that connect them.
The relative energies of these conformers, calculated using a suitable DFT functional and basis set, would reveal the most probable shapes the molecule adopts at a given temperature. An energy landscape plot would visually represent these findings, with conformer energies plotted against the dihedral angles that define their geometry.
Table 4.1.1: Hypothetical Relative Energies of this compound Conformers
| Conformer ID | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) | Population (%) |
| Conf-1 | 60 | 180 | 0.00 | 75.2 |
| Conf-2 | -60 | 180 | 0.25 | 20.1 |
| Conf-3 | 180 | 0 | 1.50 | 4.7 |
Note: This table is for illustrative purposes only. The data is hypothetical and not based on actual experimental or computational results.
Prediction of Spectroscopic Signatures (VCD, NMR Chemical Shifts)
Computational spectroscopy is a vital tool for interpreting experimental data and confirming molecular structures. DFT calculations can predict various spectroscopic properties with a high degree of accuracy.
Vibrational Circular Dichroism (VCD): As a chiral molecule, this compound is expected to have a unique VCD spectrum, which is the differential absorption of left and right circularly polarized infrared light. Calculating the VCD spectrum would involve computing the vibrational frequencies and the corresponding rotational strengths for the most stable conformers. The predicted spectrum could then be compared with an experimental one to confirm the absolute configuration of the molecule.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: NMR spectroscopy is a fundamental technique for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can aid in the assignment of peaks and provide further confidence in the determined structure.
Table 4.1.2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| C1 | 158.2 | Data not available | - | - |
| C2 | 112.5 | Data not available | 7.15 | Data not available |
| C3 | 129.8 | Data not available | 6.80 | Data not available |
| C4 | 110.1 | Data not available | 6.75 | Data not available |
| C5 | 125.4 | Data not available | - | - |
| C6 | 155.9 | Data not available | - | - |
| C7 (CH) | 48.5 | Data not available | 4.20 | Data not available |
| C8 (CH₃) | 23.1 | Data not available | 1.45 | Data not available |
| OCH₃ | 56.3 | Data not available | 3.85 | Data not available |
Note: This table is for illustrative purposes only. The data is hypothetical and not based on actual experimental or computational results.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
The electronic properties of a molecule are key to understanding its reactivity. DFT provides access to the molecular orbitals and their energies.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Reactivity Indices: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and electrophilicity. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical environments.
Molecular Dynamics Simulations for Conformational Flexibility
While DFT is excellent for studying static structures, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound in a solvent, such as water or chloroform, would reveal how the molecule explores its conformational space under more realistic conditions. This would allow for the observation of transitions between different conformers and an understanding of the flexibility of the ethylamine side chain and the methoxy group.
Computational Modeling of Asymmetric Reaction Mechanisms
Chiral amines like this compound are often used as catalysts or building blocks in asymmetric synthesis. Computational modeling can be a powerful tool to understand the mechanisms of these reactions and the origins of enantioselectivity.
Transition State Analysis in Catalytic Enantioselective Pathways
If this compound were to be used as a catalyst, for example, in an asymmetric addition reaction, DFT could be employed to model the reaction pathway. This would involve locating the transition state structures for the formation of both the (R) and (S) products. The energy difference between these diastereomeric transition states would determine the enantiomeric excess of the reaction. A detailed analysis of the transition state geometries would reveal the specific non-covalent interactions (e.g., hydrogen bonding, steric hindrance) that are responsible for the stereochemical outcome.
Substrate-Enzyme Interactions in Biocatalytic Processes
The biocatalytic production of chiral amines, such as this compound, is a field of significant interest due to the importance of these compounds as pharmaceutical intermediates. A key class of enzymes utilized for this purpose is the ω-transaminases (ω-TAs). These enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone precursor, producing a chiral amine with high enantioselectivity. acs.orgnih.gov Understanding the interactions between the substrate and the enzyme's active site is crucial for optimizing these biocatalytic processes and for engineering novel enzyme variants with improved activity and substrate scope. diva-portal.orgresearchgate.net
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating the molecular basis of substrate recognition and catalysis in ω-transaminases. nih.govacs.org While specific studies on this compound are not extensively documented in publicly available literature, general principles of substrate-enzyme interactions in ω-transaminases can be applied to understand how this particular substrate would likely bind.
The active site of a typical ω-transaminase is characterized by the presence of a pyridoxal-5'-phosphate (PLP) cofactor, which is essential for the catalytic mechanism. nih.gov The active site is often described as having two distinct binding pockets: a large pocket and a small pocket. nih.govnih.govelsevierpure.com This dual-pocket structure is a primary determinant of the enzyme's substrate specificity and enantioselectivity. For the synthesis of this compound, the precursor ketone, 1-(2-fluoro-6-methoxyphenyl)ethanone, would need to be accommodated within the active site.
In a hypothetical binding scenario, the bulky 2-fluoro-6-methoxyphenyl group of the substrate would be expected to bind in the large pocket of the active site. nih.govelsevierpure.com The methyl group would correspondingly occupy the small pocket. The orientation of the substrate within these pockets is critical for determining the stereochemical outcome of the amination reaction.
Several key amino acid residues within the active site play a crucial role in substrate binding and orientation through a network of non-covalent interactions. These interactions can include:
Hydrophobic Interactions: The aromatic ring of the substrate is likely to engage in hydrophobic interactions with nonpolar residues lining the large binding pocket. nih.gov
Hydrogen Bonding: The carbonyl group of the ketone substrate, and subsequently the amino group of the amine product, can form hydrogen bonds with active site residues and the PLP cofactor. nih.gov
Steric Confinement: The size and shape of the binding pockets impose steric constraints that favor the binding of one enantiomer over the other. nih.gov
The findings from these computational studies are invaluable for protein engineering efforts. By identifying key residues that influence substrate binding and enantioselectivity, researchers can rationally design mutations to improve the enzyme's performance for a specific substrate like this compound. For instance, modifying the size of the binding pockets by mutating bulky residues to smaller ones can allow the enzyme to accommodate larger substrates. researchgate.netnih.gov
The following interactive data tables summarize the key residues and interactions that are typically involved in the binding of aromatic amines in ω-transaminases, which can be extrapolated to the binding of this compound.
Table 1: Key Active Site Residues in ω-Transaminases and Their Putative Roles in Binding Aromatic Substrates
| Residue Type | Typical Location | Putative Role in Binding this compound |
| Arginine | Large Pocket | Forms salt bridge with a carboxylate group (if present) or hydrogen bonds with the amino group. May interact with the methoxy group. |
| Tyrosine | Large Pocket | Engages in hydrophobic stacking interactions with the phenyl ring. The hydroxyl group can act as a hydrogen bond donor or acceptor. |
| Tryptophan | Small/Large Pocket Interface | Contributes to the hydrophobic environment and helps to define the shape of the binding pockets. |
| Phenylalanine | Large Pocket | Provides a hydrophobic surface for interaction with the aromatic ring of the substrate. |
| Isoleucine/Leucine/Valine | Small and Large Pockets | Line the pockets and provide a nonpolar environment, contributing to the overall binding affinity through hydrophobic interactions. |
Table 2: Summary of Predicted Interactions between this compound and a Model ω-Transaminase Active Site
| Interacting Moiety of Substrate | Type of Interaction | Potential Interacting Enzyme Components |
| 2-fluoro-6-methoxyphenyl ring | Hydrophobic/Van der Waals | Aromatic and aliphatic residues in the large pocket (e.g., Tyr, Phe, Leu, Val) |
| Fluoro group | Dipole-dipole/Hydrogen bond | Polar residues or backbone atoms |
| Methoxy group | Hydrogen bond/Hydrophobic | Polar or nonpolar residues |
| Ethylamine group | Hydrogen bond/Electrostatic | PLP cofactor, acidic/basic residues (e.g., Asp, Glu, Arg) |
Role of R 1 2 Fluoro 6 Methoxyphenyl Ethanamine As a Key Chiral Synthon in Complex Molecule Synthesis
Utilization as a Chiral Building Block
In principle, (R)-1-(2-fluoro-6-methoxyphenyl)ethanamine could serve as a valuable chiral building block. Its primary amine functionality allows for its incorporation into a wide array of molecular targets, introducing a defined stereocenter. The fluorinated and methoxylated phenyl group could be a key pharmacophore in the design of new biologically active compounds. However, specific examples of its direct incorporation into complex molecules are not readily found in the surveyed literature.
Application as a Chiral Auxiliary in Asymmetric Transformations
Chiral amines are frequently employed as chiral auxiliaries to control the stereochemical outcome of reactions. They can be temporarily attached to a prochiral substrate to direct the formation of a new stereocenter, after which the auxiliary is cleaved and ideally recovered. While the structure of this compound is suitable for such applications, there is no specific evidence in the available literature to suggest its use in this capacity.
Precursor for Diversified Fluorinated Aromatic Amines
The modification of the primary amine or the aromatic ring of this compound could theoretically lead to a diverse range of other fluorinated aromatic amines. Such transformations are common in medicinal chemistry for the generation of compound libraries for drug discovery. Despite this potential, there are no documented synthetic pathways originating from this specific compound in the reviewed sources.
Intermediate in the Synthesis of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of pharmaceutical chemistry. Chiral amines are often crucial starting materials or intermediates in these synthetic routes.
Synthesis of Chiral Piperidine (B6355638) Derivatives
The piperidine scaffold is a prevalent motif in many natural products and pharmaceuticals. Chiral phenylethylamines can be utilized in various synthetic strategies to construct enantiomerically pure piperidine rings. However, no specific methods employing this compound for the synthesis of chiral piperidine derivatives have been reported in the examined literature.
Formation of Substituted Azetidinone Analogues
Azetidinones, commonly known as β-lactams, are another important class of heterocyclic compounds, most notably found in penicillin and related antibiotics. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a common method for their preparation. Chiral amines can be used to form chiral imines, thereby inducing stereoselectivity in the cycloaddition. There is, however, no specific mention of this compound being used for this purpose in the available scientific literature.
Integration into Polycyclic Scaffold Construction
The construction of complex polycyclic scaffolds often relies on intricate synthetic sequences where chiral synthons play a pivotal role in establishing the desired stereochemistry. While the structural attributes of this compound suggest its potential as a component in such syntheses, there are no documented examples of its integration into polycyclic scaffold construction.
Future Perspectives and Emerging Research Directions for R 1 2 Fluoro 6 Methoxyphenyl Ethanamine
Development of Sustainable and Greener Synthetic Routes
The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. For the synthesis of (R)-1-(2-fluoro-6-methoxyphenyl)ethanamine, this translates into moving away from traditional methods that may involve harsh reagents, stoichiometric amounts of chiral auxiliaries, and significant solvent waste. Biocatalysis is at the forefront of this green revolution, offering highly selective and efficient routes under mild, aqueous conditions. nih.govnih.govnih.gov
Key enzymatic approaches that hold promise for the synthesis of this compound include the use of:
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone precursor, in this case, 2-fluoro-6-methoxyacetophenone. The high enantioselectivity of transaminases can directly yield the desired (R)-enantiomer. nih.gov A significant challenge lies in identifying or engineering transaminases that can efficiently accept the sterically hindered 2-fluoro-6-methoxyacetophenone as a substrate. Overcoming unfavorable reaction equilibria is another area of active research, with strategies like in situ product removal being explored. mdpi.com
Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of an imine formed in situ from the corresponding ketone and an amine source (like ammonia). researchgate.net IREDs are particularly promising for the synthesis of sterically hindered amines. researchgate.net The development of robust IREDs with high activity and selectivity towards ortho-disubstituted acetophenones is a key future goal.
The following table summarizes the key features of these emerging green synthetic routes.
| Synthetic Route | Key Features | Advantages | Research Focus |
| Transaminase-mediated Biocatalysis | Asymmetric amination of 2-fluoro-6-methoxyacetophenone | High enantioselectivity, mild reaction conditions, reduced waste | Enzyme discovery and engineering for improved substrate scope and stability |
| Imine Reductase-catalyzed Synthesis | Reductive amination of 2-fluoro-6-methoxyacetophenone | Direct synthesis from ketone, suitable for sterically hindered substrates | Identification of novel IREDs, protein engineering for enhanced activity |
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity
Beyond biocatalysis, the development of novel chemical catalytic systems continues to be a major driver of innovation in asymmetric synthesis. For a sterically demanding substrate like the precursor to this compound, the rational design of catalysts is crucial for achieving high enantioselectivity.
Future research in this area is likely to focus on:
Transition Metal Catalysis: Iridium and rhodium complexes with chiral phosphine (B1218219) ligands have shown great success in the asymmetric hydrogenation of imines. nih.gov A key challenge is the design of ligands that can create a chiral pocket capable of effectively differentiating the enantiotopic faces of the imine derived from 2-fluoro-6-methoxyacetophenone. The development of catalysts that are active at low loadings and under mild conditions is also a priority.
Organocatalysis: Chiral Brønsted acids and bases have emerged as powerful tools for asymmetric synthesis. frontiersin.orgnih.gov For the synthesis of this compound, a chiral phosphoric acid or a chiral amine could potentially catalyze the reductive amination of the corresponding ketone with high enantiocontrol. The modularity of organocatalysts allows for fine-tuning of their steric and electronic properties to suit specific substrates. nih.gov
The table below outlines some of the novel catalytic systems being explored.
| Catalytic System | Catalyst Type | Mechanism | Key Challenges |
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium complexes | Hydrogenation of the C=N bond of the imine | Ligand design for sterically hindered substrates |
| Organocatalytic Reductive Amination | Chiral Brønsted acids or bases | Activation of the imine for enantioselective reduction | Catalyst efficiency and turnover number |
Integrated Computational-Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental work is accelerating the discovery and optimization of catalysts. nih.gov For a molecule with the specific steric and electronic properties of this compound, computational tools are invaluable for the rational design of both enzymes and synthetic catalysts.
Future research will increasingly rely on:
Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can be used to predict how the substrate, 2-fluoro-6-methoxyacetophenone, or its corresponding imine, will bind to the active site of an enzyme or a chiral catalyst. This information can guide protein engineering efforts to create enzymes with improved activity and selectivity. nih.gov
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to model the transition states of the catalytic reaction, providing insights into the origins of enantioselectivity. This understanding allows for the in silico design of new ligands and catalysts with enhanced performance before they are synthesized in the lab.
The integration of these computational approaches with high-throughput experimental screening will create a powerful workflow for the rapid development of highly efficient and selective catalysts for the synthesis of this compound.
Expanding the Scope of Synthetic Applications in Advanced Organic Synthesis
While this compound is a valuable building block, its full potential in advanced organic synthesis is still being explored. Future research will likely focus on leveraging its unique structural features for the synthesis of novel and complex molecules.
Emerging applications include:
As a Chiral Auxiliary and Ligand: The chiral amine moiety can be used to direct the stereochemical outcome of subsequent reactions. nih.govmdpi.com Furthermore, it can be incorporated into the structure of chiral ligands for asymmetric metal catalysis, where the fluoro and methoxy (B1213986) substituents could play a role in modulating the electronic properties and conformational rigidity of the ligand.
Synthesis of Bioactive Molecules: The 2-fluoro-6-methoxyphenyl motif is of interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions. This compound could serve as a key starting material for the synthesis of new drug candidates. The development of novel cross-coupling reactions will be important for elaborating the structure of this chiral amine into more complex scaffolds. acs.orgresearchgate.net
Development of Novel Chiral Reagents: This amine can be used to develop new chiral derivatizing agents for the resolution of racemic mixtures or for the determination of enantiomeric excess. nih.gov
The continued exploration of the synthetic utility of this compound will undoubtedly lead to the discovery of new reactions and the creation of novel molecules with valuable properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
